Molecular structure analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid
Molecular structure analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure Analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete molecular structure elucidation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid. Tailored for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes foundational principles with practical, field-proven insights, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically critical molecules, including nucleic acids.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] The specific compound, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (PubChem CID: 18526390), combines this privileged scaffold with a cyclopropyl group—a known bioisostere for phenyl rings that can enhance metabolic stability and binding affinity—and a carboxylic acid, a key functional group for interacting with biological targets.[6][7]
Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent drug development activities are built, from quantitative structure-activity relationship (QSAR) studies to molecular docking. This guide outlines the integrated analytical workflow for achieving this certainty.
Caption: 2D representation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.
Synthesis and Purification
While various synthetic routes to pyrimidine derivatives exist, a common and effective strategy involves the condensation of a β-ketoester with an amidine. For the title compound, a plausible route would involve the reaction of cyclopropanecarboxamidine with an appropriately substituted ketoester, followed by hydrolysis if necessary.
Workflow for Synthesis & Analysis
Caption: Plausible MS/MS fragmentation pathways for the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Experimental Protocol: IR Spectroscopy
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Technique: Use an Attenuated Total Reflectance (ATR) accessory.
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Causality: ATR requires minimal sample preparation and provides high-quality spectra for solid powders, making it a highly efficient method.
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Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3300 - 2500 (very broad) | O-H stretch (H-bonded) | Hallmark of a carboxylic acid dimer . [8][9][10] |
| ~3000 - 2850 (sharp) | C-H stretch (alkyl/cyclopropyl) | Confirms the presence of sp³ C-H bonds. |
| 1725 - 1680 (strong, sharp) | C=O stretch | Confirms the carboxylic acid carbonyl group. [9][10] |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic stretches characteristic of the pyrimidine ring. |
| 1320 - 1210 | C-O stretch | Coupled with the O-H bend, further confirms the carboxylic acid moiety. [9] |
X-Ray Crystallography: The Definitive Structure
While spectroscopy provides a robust framework, single-crystal X-ray diffraction provides the ultimate, unambiguous, three-dimensional structure, including stereochemistry and crystal packing information. [11]It is the gold standard for structural proof.
Experimental Protocol: X-Ray Crystallography
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Crystal Growth (The Critical Step):
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Rationale: Growing a single, high-quality crystal of sufficient size and low mosaicity is paramount. This is often the most challenging step.
-
Methodology: Screen various solvent systems and techniques. A common starting point is slow evaporation. Dissolve the compound to saturation in a good solvent (e.g., ethanol, ethyl acetate) and add a poor solvent (e.g., hexane, water) until slight turbidity is observed. Allow the solution to stand undisturbed for several days to weeks. Other methods like vapor diffusion or cooling crystallization may also be employed.
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Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated. [11]3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined and refined to generate the final molecular structure. [11] The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and conformation in the solid state.
Conclusion
The structural elucidation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A combination of ¹H and ¹³C NMR spectroscopy establishes the carbon-hydrogen framework, high-resolution mass spectrometry confirms the molecular formula and provides fragmentation clues, and IR spectroscopy verifies the presence of key functional groups. For absolute confirmation, particularly for regulatory submissions or foundational research, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement. This integrated workflow ensures the scientific integrity required for advancing promising molecules in the drug discovery pipeline.
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